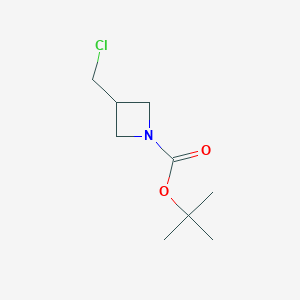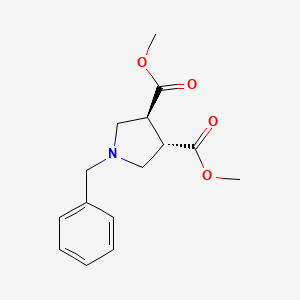
(1R,2S)-1-amino-1-phenylpropan-2-ol
Overview
Description
(1R,2S)-1-amino-1-phenylpropan-2-ol, also known as (−)-1-phenyl-2-propanolamine, is an organic compound that is an important intermediate for the synthesis of pharmaceuticals and other compounds. It is a chiral molecule, meaning it has two enantiomers, (1R,2S) and (1S,2R). The (1R,2S) enantiomer is the most important, and is the focus of This compound has applications in the synthesis of various pharmaceuticals, as well as in biochemical and physiological research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
(1R,2S)-1-amino-1-phenylpropan-2-ol and its derivatives have significant applications in the field of synthesis and medicinal chemistry. For instance, a series of 1-aminopropan-2-ols were synthesized using microwave-assisted ring opening of epoxides, showing potent anti-malaria activities against Plasmodium falciparum strains (Robin et al., 2007). Additionally, 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, novel monoamine reuptake inhibitors, were discovered, providing insights into the development of pharmaceuticals targeting neurotransmitter systems (Kim et al., 2009).
Coordination Chemistry
In coordination chemistry, a compound containing (-)-ephedrine, a close derivative of (1R,2S)-1-amino-1-phenylpropan-2-ol, was reacted with PdCl2 to form a coordination compound. This study highlights the potential of such compounds in developing novel metal-organic frameworks or catalytic systems (Bouquillon et al., 1999).
Asymmetric Synthesis and Catalysis
Optically active derivatives of (1R,2S)-1-amino-1-phenylpropan-2-ol are used in asymmetric synthesis. For example, N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol were employed as chiral auxiliaries in the enantioselective addition of diethylzinc to arylaldehydes, a method important for producing optically active compounds (Iuliano et al., 1995). Another study demonstrated the high regio- and stereoselective multi-enzymatic synthesis of all phenylpropanolamine stereoisomers, indicating its utility in enantioselective syntheses (Corrado et al., 2021).
Spectroscopic Analysis
The compound and its derivatives have been subjects of detailed spectroscopic studies. For instance, quantum mechanical analysis and spectroscopic (FT-IR, FT-Raman, UV-Visible) studies of (1S,2R)-2-amino-1-phenylpropan-1-ol were conducted to understand its vibrational modes and electronic properties, which are crucial for its applications in various fields including material sciences (Charanya et al., 2017).
Enzymatic and Microbial Studies
The enzymatic behavior of compounds related to (1R,2S)-1-amino-1-phenylpropan-2-ol has been explored in microbial systems. For example, E. coli was found to exhibit specific dehydrogenase activity towards dl-1-aminopropan-2-ol, a structurally related compound, indicating potential applications in biotechnology and microbial metabolism studies (Turner, 1967).
Pharmaceutical Synthesis
In the pharmaceutical industry, derivatives of (1R,2S)-1-amino-1-phenylpropan-2-ol have been used in the asymmetric synthesis of important drugs. The asymmetric formal synthesis of (-)-formoterol and (-)-tamsulosin, both containing (2R)-2-amino-3-phenylpropane, underscores the relevance of these compounds in drug development (Ha et al., 2007).
properties
IUPAC Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOXZIUGCXWTF-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296653 | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol | |
CAS RN |
88082-68-2 | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)




![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)

![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)

